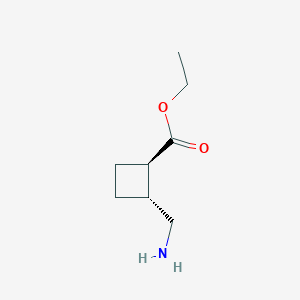
Benzyl 3-diazopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-diazopropanoate is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. This compound is particularly interesting due to its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 3-diazopropanoate can be synthesized through several methods. One common approach involves the reaction of benzyl 2-methyl-3-oxobutanoate with sodium acetate in toluene, followed by methylation with methyl iodide in the presence of sodium hydride . Another method involves the copper-catalyzed N-H insertion of carbenoids such as α-diazocarbonyls into anilines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow systems and batch reactors can enhance the scalability and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-diazopropanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The diazo group can be substituted with nucleophiles to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyanoquinone) in the presence of Fe(II) catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts can be used.
Substitution: Nucleophiles like azides, arenes, and vinyl acetates can be used in the presence of Fe(II) catalysts and DDQ.
Major Products Formed
Oxidation: Tetra-substituted olefin products.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-diazopropanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl 3-diazopropanoate involves the generation of highly reactive carbene intermediates. These carbenes can insert into various bonds, such as C-H, C-C, and X-H bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-diazopropanoate
- Benzyl 3-iodopropanoate
- Benzyl 3-phenylpropiolate
Uniqueness
Benzyl 3-diazopropanoate is unique due to its specific reactivity and the ability to form a wide range of products through various chemical transformations. Its versatility in organic synthesis and applications in multiple fields make it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
63613-12-7 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
benzyl 3-diazopropanoate |
InChI |
InChI=1S/C10H10N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
InChI-Schlüssel |
ZSZNGKHRHILNLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CC=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


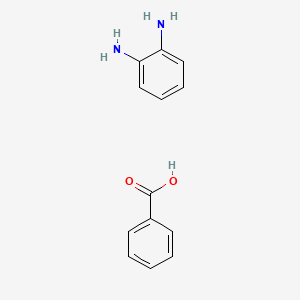
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)

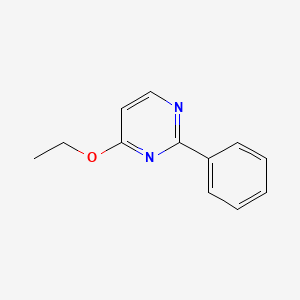
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
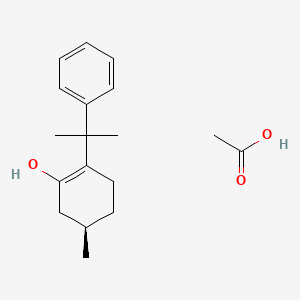
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
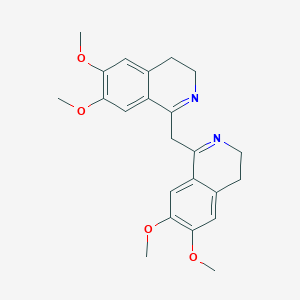

![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
